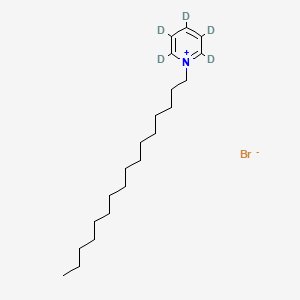

n-Hexadecylpyridinium-d5 Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hexadecylpyridinium-d5 Bromide is a hexadecyl-substituted piperidine compound containing a bromide ion . The hydrogen atoms in the molecule are replaced by deuterium (D5) .

Molecular Structure Analysis

The molecular formula of n-Hexadecylpyridinium-d5 Bromide is C21H33BrD5N . It has a molecular weight of 389.46792889 .Chemical Reactions Analysis

N-Hexadecylpyridinium-d5 Bromide is primarily used as a stable isotope marker in chemicals . Because the hydrogen atoms in its molecule are replaced by deuterium, it can be used to study, track or detect chemical reactions and metabolic processes of markers .Physical And Chemical Properties Analysis

N-Hexadecylpyridinium-d5 Bromide has a molecular weight of 389.47 . It is non-hazardous for transport . The compound is stable if stored under recommended conditions .Mecanismo De Acción

While the exact mechanism of action for n-Hexadecylpyridinium-d5 Bromide is not specified in the search results, cetylpyridinium, a similar compound, is known to have antiseptic properties . It is generally used in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays, where it mediates an antiseptic activity and protective action against dental plaque and reducing gingivitis .

Safety and Hazards

Direcciones Futuras

N-Hexadecylpyridinium-d5 Bromide is available for purchase from various chemical suppliers . It is primarily used as a stable isotope marker in chemicals , suggesting its potential use in research and development for studying, tracking, or detecting chemical reactions and metabolic processes of markers .

Relevant Papers One paper titled “Electrochemical Study of the Micellization of Hexadecylpyridinium Bromide in Binary Methanol–Water Mixtures” used a membrane electrode selective to hexadecylpyridinum bromide to study the micellization of the surfactant in various methanol–water mixtures . Another paper titled “An Electrode Based on Manganese Dioxide Nanorods and …” mentioned the use of hexadecylpyridinium bromide in the preparation of nanorods .

Propiedades

IUPAC Name |

2,3,4,5,6-pentadeuterio-1-hexadecylpyridin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJBNKEBPCGSY-KQSXXJGDSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CCCCCCCCCCCCCCCC)[2H])[2H].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)

![(2Z)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B584158.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)